Cicutoxin

Übersicht

Beschreibung

Cicutoxin is a naturally occurring poisonous chemical compound produced by several plants from the family Apiaceae, including water hemlock (Cicuta species) and water dropwort (Oenanthe crocata) . It contains polyene, polyyne, and alcohol functional groups and is a structural isomer of oenanthotoxin . This compound is known for its potent neurotoxic effects, causing death by respiratory paralysis resulting from disruption of the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Classical synthetic approaches to highly unsaturated polyene/yne natural products like cicutoxin rely on iterative cross-coupling of linear fragments . An expeditious and unified approach involves domino cuprate addition/4π-electrocyclic ring opening of a stereodefined cyclobutene intermediate . This method allows for the detailed biological assessment of this compound as an inhibitor of gamma-aminobutyric acid-induced chloride currents .

Industrial Production Methods: Industrial production of this compound is not commonly practiced due to its high toxicity and the complexity of its synthesis. Most studies focus on isolating the compound from natural sources like water hemlock and water dropwort .

Analyse Chemischer Reaktionen

Types of Reactions: Cicutoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents such as lithium aluminum hydride can reduce this compound.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanism of Action

Cicutoxin primarily acts as a potassium channel blocker , significantly affecting T lymphocyte proliferation. Research indicates that it inhibits potassium currents in activated T lymphocytes, demonstrating a dose-dependent block with an effective concentration (EC50) of mol/l . This property has implications for understanding immune responses and developing treatments for conditions like leukemia, where lymphocyte proliferation is a critical factor.

Additionally, this compound is known to interact with the gamma-aminobutyric acid (GABA) receptor as a noncompetitive antagonist. By binding to the beta domain of the GABA receptor, this compound prevents chloride ion flow across the membrane, leading to neuronal hyperactivity and seizures . This mechanism underlines its potential relevance in studying neurological disorders such as epilepsy and other seizure-related conditions.

Cancer Research

This compound's ability to inhibit lymphocyte proliferation has led to investigations into its potential as an anti-leukemia agent. Studies have shown that it can reduce 3H-thymidine incorporation in T lymphocytes at noncytotoxic concentrations, indicating its potential use in cancer therapies . Furthermore, methanolic extracts of Cicuta maculata have demonstrated significant cytotoxicity against human nasopharyngeal carcinoma cells .

Neurological Studies

Due to its effects on the GABA receptor and potassium channels, this compound is being explored for its role in modeling neurological diseases such as Huntington’s disease, amyotrophic lateral sclerosis (ALS), Alzheimer’s disease, and Parkinson’s disease . The neurotoxic properties of this compound can provide insights into the mechanisms underlying these conditions.

Toxicology and Poison Control

This compound is also significant in toxicology studies, particularly concerning water hemlock poisoning. Understanding its effects helps develop better treatment protocols for poisoning cases, which often involve severe seizures and convulsions that require immediate medical intervention .

Case Study 1: Water Hemlock Poisoning

In a documented case of water hemlock poisoning, patients exhibited severe neurological symptoms due to this compound exposure. Treatment protocols included managing seizures and monitoring vital signs closely. The case highlighted the need for rapid recognition and intervention in poisoning scenarios .

Case Study 2: Neurobehavioral Effects in Mice

Research involving mice dosed with extracts from water hemlock demonstrated significant decreases in motor activity and cognitive performance. The study aimed to assess the neurobehavioral impacts of this compound and provided valuable data on its effects on animal models .

Wirkmechanismus

Cicutoxin exerts its effects by acting as a noncompetitive antagonist of the gamma-aminobutyric acid receptor in the central nervous system . Gamma-aminobutyric acid normally binds to the beta domain of the gamma-aminobutyric acid receptor and activates it, causing a flow of chloride ions across the membrane . This compound binds to the same site as gamma-aminobutyric acid, preventing the receptor from being activated and leading to constant depolarization of neurons . This disruption in neuronal signaling results in symptoms such as nausea, emesis, abdominal pain, tremors, seizures, and ultimately respiratory paralysis .

Vergleich Mit ähnlichen Verbindungen

Cicutoxin is structurally similar to oenanthotoxin, another toxic compound found in water dropwort . Both compounds belong to the C17-polyacetylenes chemical class and have similar neurotoxic effects . this compound is unique in its specific binding affinity and antagonistic action on the gamma-aminobutyric acid receptor . Other similar compounds include virol A and virol C, which also exhibit potent neurotoxic effects and share structural similarities with this compound .

Biologische Aktivität

Cicutoxin is a potent neurotoxin primarily derived from the plant Cicuta virosa, commonly known as water hemlock. This compound is notorious for its severe effects on the central nervous system (CNS) and has been the subject of extensive research due to its implications in both human poisoning cases and animal toxicity. This article delves into the biological activity of this compound, including its mechanisms of action, toxicological profiles, and relevant case studies.

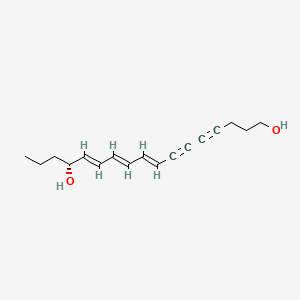

This compound is a polyacetylene compound with the molecular formula and a molecular weight of approximately 238.35 g/mol. Its structure includes two hydroxy groups linked by a rigid hydrocarbon chain, which is critical for its biological activity .

This compound primarily acts as a noncompetitive antagonist at GABA receptors, inhibiting chloride ion flow across neuronal membranes. This blockade leads to hyperexcitability of neurons, resulting in seizures and other CNS disturbances. Additionally, this compound has been shown to block potassium channels in T lymphocytes, which may also contribute to its toxic effects in the nervous system .

Neurotoxic Effects

The neurotoxic effects of this compound are profound. Studies have demonstrated that it can induce seizures, tremors, and motor dysfunction in various animal models. The following table summarizes key findings regarding the LD50 values and observed effects in different species:

| Source | Species | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Orlando-Goulart et al. (2018) | Mice | 17 (tubers) | Seizures, motor depression, impaired balance |

| SAGE Journals (1996) | Sheep | Not specified | Neurological symptoms leading to death |

| PubMed Case Report (1982) | Humans | Not specified | Severe CNS symptoms post-ingestion |

Case Studies

- Mice Dosing Study : In a controlled study involving mice, doses of this compound were administered via oral gavage. The study evaluated motor function through various tests such as the rotarod test, where significant impairments were observed at doses corresponding to 40% and 85% of the LD50. Recovery times varied significantly based on the dose and form of this compound administered .

- Human Poisoning Case : A notable case involved a 54-year-old man who ingested water hemlock and exhibited severe symptoms consistent with this compound poisoning, including seizures and respiratory failure. The administration of thiopental was required for sedation during treatment .

Comparative Toxicity

This compound's toxicity is not uniform across different species or forms of exposure. For instance, while tubers from Cicuta virosa exhibit higher toxicity (LD50 = 17 mg/kg), green seeds show considerably lower toxicity (LD50 = 1320 mg/kg) . This discrepancy highlights the importance of identifying specific plant parts when assessing risk.

Eigenschaften

IUPAC Name |

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNSJQTSOVRKZ-JNRDBWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC=CC=CC#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Record name | cicutoxin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cicutoxin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896918 | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns into yellow oily resin by air and light; [Merck Index] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... An unsaturated aliphatic alcohol that produces toxicity by central cholinergic stimulation., ... Cicutoxin (a C17-polyene), has been shown to be a potent blocker of potassium channels of T lymphocytes. A similar action on potassium channels of neurons could account for the central nervous system effects., ... Cicutoxin produced a dose-dependent [5 x 10(-6) to 7 x 10(-5) mol/l] and completely reversible block of K+ currents with an EC50 of 1.8 x 10(-5) mol/l. A maximum block of 71% was achieved with cicutoxin at a concentration of 7 x 10(-5) mol/l. ... At noncytotoxic concentrations [10(-7) to 5 x 10(-5) mol/l] cicutoxin reduced the 3H-thymidine incorporation dose-dependently. | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/ | |

CAS No. |

505-75-9 | |

| Record name | Cicutoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICUTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9YP2TYQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54 °C /(-)-form/; 67 °C /(+-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cicutoxin is a highly poisonous natural product found in plants of the genus Cicuta, commonly known as water hemlock. These plants are found in North America and Europe. [, ]

ANone: this compound acts as a non-competitive gamma-aminobutyric acid (GABA) antagonist in the central nervous system (CNS). [] It inhibits the binding of the noncompetitive GABA antagonist, [(3)H]EBOB, to GABA-gated Cl(-) channels of GABA receptors in rat brain cortex. [] This leads to persistent neuronal depolarization, resulting in seizures and other neurological symptoms. [, ]

ANone: Symptoms of this compound poisoning typically appear rapidly, often within 15 minutes of ingestion. [] The most common signs include excessive salivation, nervousness, tremors, muscular weakness, and violent convulsions. [] These convulsions can be interspersed with periods of relaxation, ultimately culminating in a paralytic seizure leading to anoxia and death. []

ANone: this compound is a C17-polyacetylene compound containing a long conjugated pi-bond system, a terminal hydroxyl group, and an allylic hydroxyl group. [] Studies indicate that the length and geometry of this pi-bond conjugation and the specific positioning of the O-functional groups are crucial for its toxicity. [] Modifications to these structural features can significantly affect the compound's potency. []

ANone: Research suggests that the presence of two hydroxy groups separated by a rigid hydrocarbon chain of a certain length is essential for the prolongation of the action potential, a key factor in this compound's toxicity. [] The potency of various synthesized this compound derivatives in inhibiting GABA-gated Cl(-) channels correlates with their acute toxicity in mice. [] This further emphasizes the importance of the specific structural features of this compound for its activity. []

ANone: Yes, research has established the absolute stereochemistry of this compound and other related toxic polyacetylenic alcohols found in Cicuta virosa. [, ]

ANone: The molecular formula of this compound is C17H22O2, and its molecular weight is 258.35 g/mol.

ANone: Unfortunately, there is no known specific antidote for this compound poisoning. [] Treatment primarily focuses on supportive care, which includes managing seizures with anticonvulsants, maintaining airway patency through assisted ventilation, and addressing metabolic acidosis. [, ]

ANone: Analytical methods like gas chromatography play a crucial role in confirming this compound poisoning. [] They allow for the detection of this compound, Cicutol, and related compounds in samples such as plant material ingested by animals or collected from the environment. []

ANone: Yes, several synthetic approaches have successfully produced this compound. [, , ] One method involves a concise, triply convergent synthesis utilizing Sonogashira coupling reactions to construct the 17-carbon framework of the molecule. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.